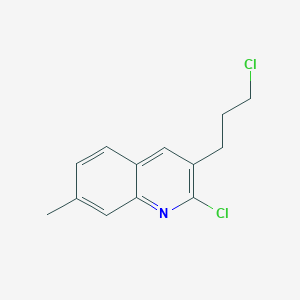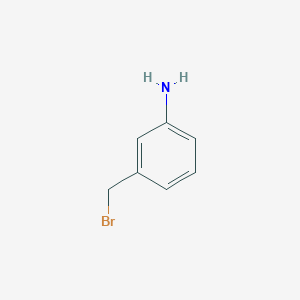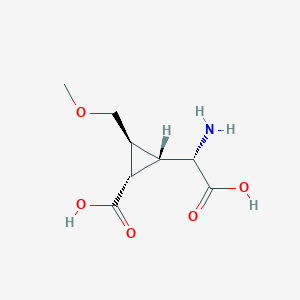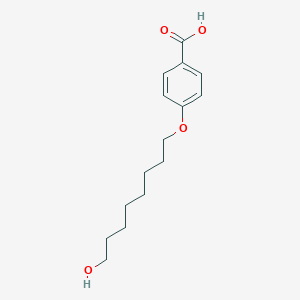
Piperazin-2-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazin-2-ylmethanamine is a chemical moiety that is a part of various pharmacologically active compounds. It is a structural feature in molecules that have been synthesized and evaluated for their potential as therapeutic agents, particularly in the realm of neuropsychiatric disorders. The presence of this moiety in drug candidates is associated with the modulation of neurotransmitter systems, such as dopamine and serotonin, which are critical in the treatment of conditions like depression, anxiety, and schizophrenia .
Synthesis Analysis
The synthesis of compounds containing the piperazin-2-ylmethanamine structure involves multi-step chemical reactions starting from basic precursors. For instance, the synthesis of 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines, which are potential antipsychotics, begins with commercially available starting materials and proceeds through several stages, including binding to dopamine D2 receptors and serotonin reuptake sites . Similarly, substituted piperidines and (2-methoxyphenyl)piperazines are synthesized from key intermediates like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine, with the final compounds purified by flash column chromatography . These synthetic routes are designed to yield high overall yields and allow for the introduction of various substituents to explore structure-activity relationships .
Molecular Structure Analysis
The molecular structure of compounds containing piperazin-2-ylmethanamine is crucial for their biological activity. Molecular modeling studies have been employed to understand how these compounds interact with their biological targets. For example, compound 45c from paper can adopt two different conformations to fit the pharmacophore models of both the dopamine D2 receptor and the serotonin transporter. Docking analysis is also used to establish structure-to-activity relationships, as seen with substituted piperidines and (2-methoxyphenyl)piperazines, where the highest affinity for the dopamine D2 receptor was observed .
Chemical Reactions Analysis
The chemical reactivity of piperazin-2-ylmethanamine derivatives is explored in the context of their potential as catalysts and in the synthesis of other complex molecules. Piperazine itself has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, demonstrating its versatility and efficiency in promoting reactions that lead to high yields of pharmaceutically relevant compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazin-2-ylmethanamine derivatives are influenced by their structural features and substituents. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). For instance, compound 45c was found to have favorable pharmacokinetic properties and a high central nervous system (CNS)-plasma ratio, which is indicative of its potential to cross the blood-brain barrier and exert its pharmacological effects within the CNS . The physical properties such as solubility, stability, and crystallinity are also critical for the drug development process and are taken into consideration during the synthesis and evaluation of these compounds .
Scientific Research Applications
Antipsychotic Potential
A study highlighted the synthesis and biological evaluation of piperazine derivatives, including one with a benzisothiazol-3-yl group, which showed potent antipsychotic activity. This compound was notable for its selective profile in primary CNS tests and lack of typical neuroleptic-like effects, suggesting a new avenue for antipsychotic therapy without common side effects associated with movement disorders (Yevich et al., 1986).
Antidiabetic Activity
Research into imidazoline derivatives of piperazines has identified compounds with significant antidiabetic effects in rat models of type II diabetes. These compounds increased insulin secretion independently of alpha2 adrenoceptor blockage, offering a new potential treatment pathway for diabetes (Le Bihan et al., 1999).
Parkinson's Disease Therapy
A study on N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives led to the development of compounds with high affinity and agonist activity at D2 and D3 receptors. These compounds showed promise in reversing hypolocomotion in Parkinson's disease animal models and offered neuroprotective benefits, indicating potential for both symptomatic and disease-modifying effects in Parkinson's therapy (Das et al., 2015).
Antidepressant and Anxiolytic Effects
Piperazinic derivatives have been found to exhibit therapeutic potential through various mechanisms in the central nervous system, including serotonergic and catecholaminergic pathways. These compounds have shown antidepressant-like and anxiolytic-like effects in preclinical studies, suggesting potential applications in the treatment of mental disorders (Galdino et al., 2015).
Mechanism of Action
Target of Action
Piperazin-2-ylmethanamine is a type of N-heterocycle, which are considered as desirable scaffolds for the development of novel lead compounds for drug research . .
Mode of Action
It’s known that n-heterocycles are capable of interacting with a variety of biological targets, eg, by hydrogen bonding . They are frequently bound in enzyme pockets , which suggests that Piperazin-2-ylmethanamine may interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that n-heterocycles, such as piperazin-2-ylmethanamine, are often involved in diverse pharmacological agents with various properties .
Result of Action
A study on piperazin-2-one-based structures showed a significant effect on cell viability , suggesting that Piperazin-2-ylmethanamine might have similar effects.
Action Environment
It’s known that environmental factors can have a significant impact on the secondary metabolism in medicinal plants , which could potentially influence the action of Piperazin-2-ylmethanamine.
properties
IUPAC Name |
piperazin-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUMKDXJNNTPIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618235 |
Source


|
| Record name | 1-(Piperazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130861-85-7 |
Source


|
| Record name | 1-(Piperazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
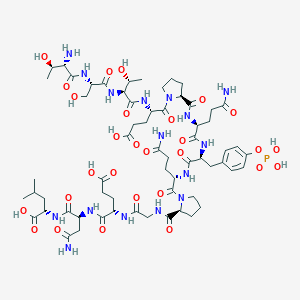
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
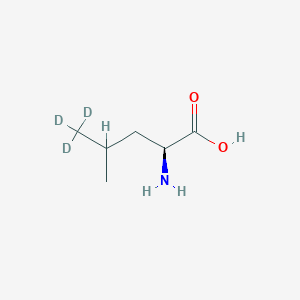
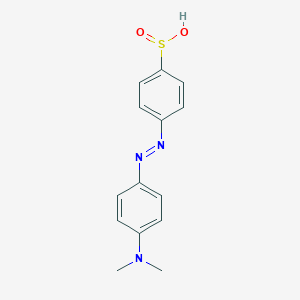
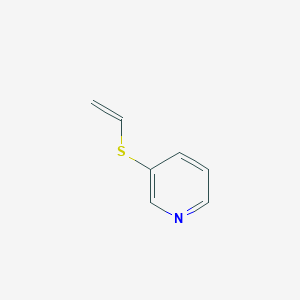
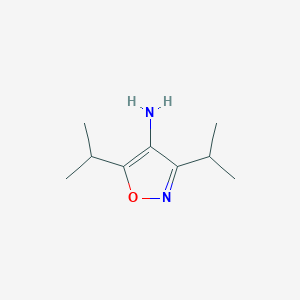
![(2S)-2-amino-5-[[(2R)-2-amino-3-[[3-(2-aminoethyl)-4,5-dioxo-1H-indol-7-yl]sulfanyl]propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B136992.png)
